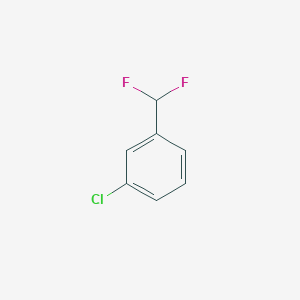

1-Chloro-3-(difluoromethyl)benzene

CAS No.:

Cat. No.: VC13512865

Molecular Formula: C7H5ClF2

Molecular Weight: 162.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5ClF2 |

|---|---|

| Molecular Weight | 162.56 g/mol |

| IUPAC Name | 1-chloro-3-(difluoromethyl)benzene |

| Standard InChI | InChI=1S/C7H5ClF2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,7H |

| Standard InChI Key | BSRPZLOXCYLPKK-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)C(F)F |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C(F)F |

Introduction

1-Chloro-3-(difluoromethyl)benzene is an organic compound with the molecular formula C7H5ClF2. It is characterized by a benzene ring substituted with a chloro group and a difluoromethyl group. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.

Synthesis and Applications

The synthesis of 1-Chloro-3-(difluoromethyl)benzene typically involves the reaction of appropriate precursors under controlled conditions. This compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Synthesis Methods

While specific synthesis methods for 1-Chloro-3-(difluoromethyl)benzene are not widely detailed in publicly available literature, general approaches involve the use of fluorinating agents and chlorination reactions. The presence of a difluoromethyl group requires careful handling due to its reactivity.

Applications in Pharmaceuticals and Agrochemicals

1-Chloro-3-(difluoromethyl)benzene is utilized in the development of pharmaceuticals due to its ability to introduce fluorine into organic molecules, which can enhance biological activity and stability. In agrochemicals, such compounds are explored for their potential as pesticides or herbicides.

Environmental and Safety Considerations

As with many organic compounds, handling 1-Chloro-3-(difluoromethyl)benzene requires caution due to potential environmental and health risks. Proper disposal and storage are essential to prevent environmental contamination.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume